

Application Note: NMR Analysis of Jasmine Lactone-d2

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Compound of Interest

Compound Name: *Jasmine lactone-d2*

Cat. No.: *B12385006*

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Introduction

Jasmine lactone, scientifically known as (Z)-dec-7-en-5-olide, is a key aroma compound found in jasmine oil, tea, and various fruits. Its pleasant, fruity, and floral scent makes it a valuable ingredient in the fragrance and flavor industries. Deuterium-labeled isotopologues of natural products, such as **Jasmine lactone-d2**, are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This application note provides a detailed protocol for the NMR analysis of **Jasmine lactone-d2**, including predicted spectral data and experimental workflows.

Predicted NMR Spectral Data

Due to the scarcity of published experimental NMR data for **Jasmine lactone-d2**, the following tables present predicted ^1H and ^{13}C NMR chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds and known deuterium isotope effects on NMR parameters. The numbering of the atoms in Jasmine lactone is shown in Figure 1.

Figure 1. Structure of Jasmine lactone with atom numbering.

Caption: Numbering scheme for Jasmine lactone.

Table 1: Predicted ^1H NMR Data for Jasmine Lactone and **Jasmine Lactone-d2** in CDCl_3

Position	Predicted Chemical Shift (ppm) - Jasmine Lactone	Multiplicity	Predicted J-coupling (Hz)	Predicted Chemical Shift (ppm) - Jasmine Lactone-d2	Multiplicity	Predicted J-coupling (Hz)
H-2a	2.55	ddd	J = 17.5, 10.5, 3.5	2.55	ddd	J = 17.5, 10.5, 3.5
H-2b	2.40	ddd	J = 17.5, 6.0, 2.0	2.40	ddd	J = 17.5, 6.0, 2.0
H-3a	1.95	m	1.95	m		
H-3b	1.80	m	1.80	m		
H-4a	1.70	m	1.70	m		
H-4b	1.55	m	1.55	m		
H-5	4.40	m	4.40	m		
H-6a	2.30	m	Signal Absent	-	-	
H-6b	2.15	m	Signal Absent	-	-	
H-7	5.50	dt	J = 10.5, 7.0	5.50	t	J = 7.0
H-8	5.40	dt	J = 10.5, 7.0	5.40	t	J = 7.0
H-9a	2.05	m	2.05	m		
H-9b	2.05	m	2.05	m		
H-10	0.95	t	J = 7.5	0.95	t	J = 7.5

Note: The deuterons (D) at the C-6 position in **Jasmine lactone-d2** will not be observed in the ^1H NMR spectrum. The multiplicity of the neighboring protons (H-5 and H-7) will be simplified due to the absence of coupling to deuterium.

Table 2: Predicted ^{13}C NMR Data for Jasmine Lactone and **Jasmine Lactone-d2** in CDCl_3

Position	Predicted Chemical Shift (ppm) - Jasmine Lactone	Predicted Chemical Shift (ppm) - Jasmine Lactone-d2
C-1	172.0	172.0
C-2	30.5	30.5
C-3	25.0	25.0
C-4	28.0	28.0
C-5	78.0	78.0
C-6	35.0	~34.8 (triplet)
C-7	125.0	125.0
C-8	130.0	130.0
C-9	20.5	20.5
C-10	14.0	14.0

Note: The carbon atom attached to deuterium (C-6) in **Jasmine lactone-d2** is expected to show a slight upfield shift (isotope shift) and will appear as a triplet in the proton-decoupled ^{13}C NMR spectrum due to C-D coupling.

Experimental Protocols

A comprehensive NMR analysis of **Jasmine lactone-d2** involves a series of 1D and 2D NMR experiments to confirm its structure and purity.

Sample Preparation

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a suitable solvent for **Jasmine lactone-d2**. Other deuterated solvents like benzene- d_6 or acetone- d_6 can also be used depending on the desired resolution and to avoid signal overlap.
- **Concentration:** Prepare a solution of approximately 5-10 mg of **Jasmine lactone-d2** in 0.6 mL of the chosen deuterated solvent.
- **Internal Standard:** For quantitative NMR (qNMR), a precisely weighed amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) should be added to the sample. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
- **NMR Tube:** Use a high-quality 5 mm NMR tube. Ensure the tube is clean and dry before use.
- **Filtering:** If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

The following experiments are recommended for a thorough analysis. All experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. 1D ^1H NMR:

- **Purpose:** To determine the proton chemical shifts, multiplicities, and coupling constants.
- **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Key Parameters:**
 - **Spectral Width:** 12-16 ppm
 - **Number of Scans:** 16-64 (depending on concentration)
 - **Relaxation Delay (d1):** 5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T_1 of the protons of interest)

- Acquisition Time: 2-4 seconds

2. 1D ^{13}C NMR (with proton decoupling):

- Purpose: To determine the carbon chemical shifts.
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
- Key Parameters:
 - Spectral Width: 220-240 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay (d1): 2-5 seconds

3. 2D ^1H - ^1H COSY (Correlation Spectroscopy):

- Purpose: To identify proton-proton spin-spin coupling networks, confirming the connectivity of protons in the molecule.
- Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygppf').
- Key Parameters:
 - Spectral Width (F1 and F2): 12-16 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 8-16

4. 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To correlate directly bonded proton and carbon atoms.
- Pulse Sequence: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
- Key Parameters:

- Spectral Width (F2 - ^1H): 12-16 ppm
- Spectral Width (F1 - ^{13}C): 180-200 ppm
- Number of Increments (F1): 128-256
- Number of Scans per Increment: 16-32

5. 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):

- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
- Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').
- Key Parameters:
 - Spectral Width (F2 - ^1H): 12-16 ppm
 - Spectral Width (F1 - ^{13}C): 220-240 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 32-64
 - Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.

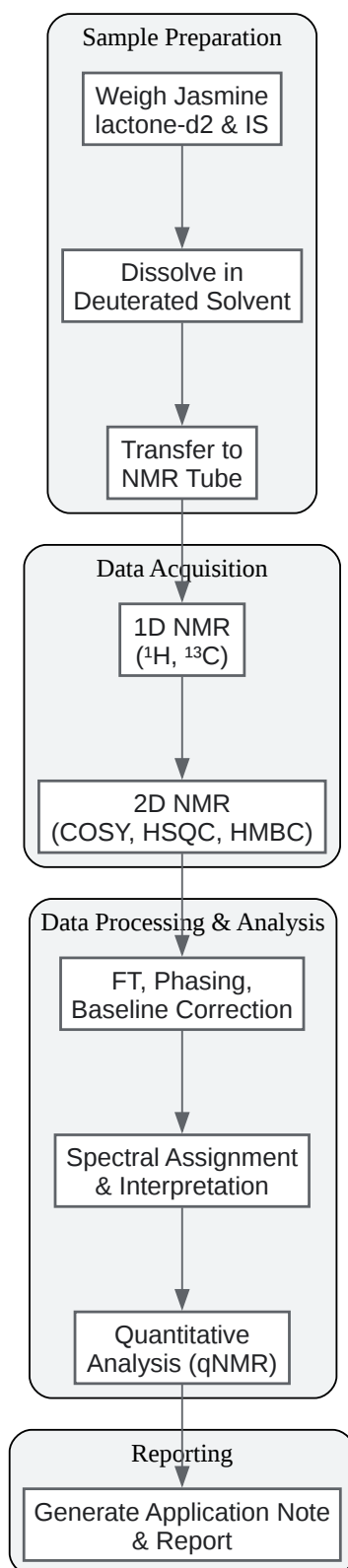
Data Processing and Analysis

- Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.
- Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.
- Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or to an internal standard like tetramethylsilane (TMS).

- Peak Picking and Integration: Identify and integrate all peaks in the ^1H NMR spectrum.
- Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the complete chemical structure and assign all proton and carbon signals.
- Quantitative Analysis (if applicable): Calculate the concentration or purity of **Jasmine lactone-d2** using the integrated signals of the analyte and the internal standard, taking into account the number of protons contributing to each signal and their respective molecular weights.

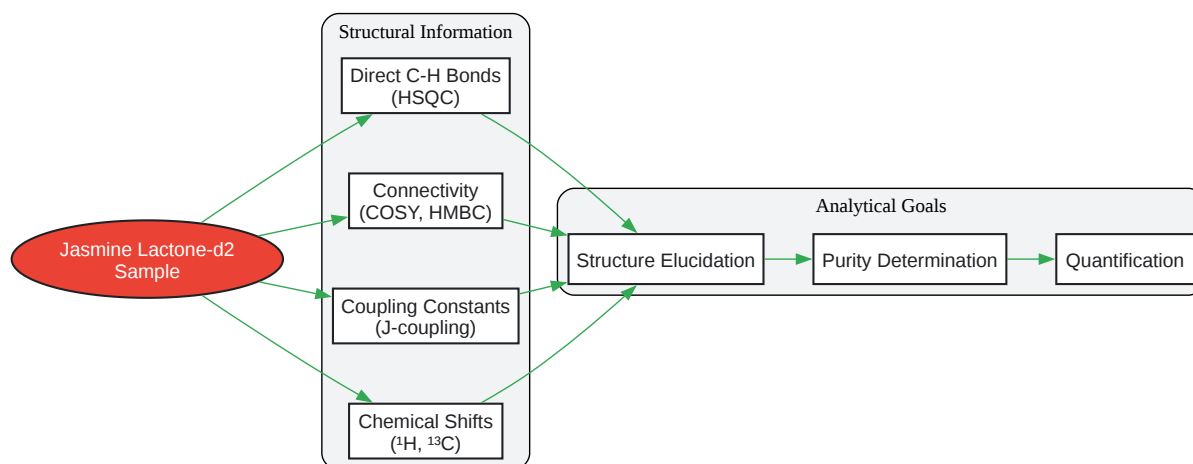
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of **Jasmine lactone-d2**.



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Caption: Experimental workflow for NMR analysis.



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Caption: Logical relationships in NMR analysis.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of **Jasmine lactone-d2**. Although experimental data for this specific isotopologue is not readily available, the provided predicted data and detailed experimental protocols offer a solid foundation for researchers to perform and interpret their own NMR experiments. The combination of 1D and 2D NMR techniques is essential for the unambiguous structural confirmation and quantitative analysis of **Jasmine lactone-d2**, which is a valuable tool in various scientific disciplines.

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